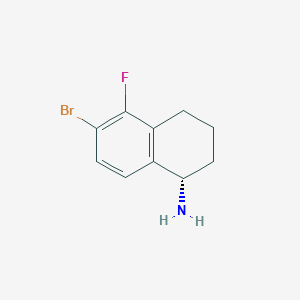

(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS: 1259674-78-6) is a chiral amine featuring a tetrahydronaphthalene backbone substituted with bromine at position 6 and fluorine at position 4. Its molecular formula is C₁₀H₁₁BrFN, with a molecular weight of 244.11 g/mol . The compound is commercially available in bulk quantities from suppliers in China, the U.S., India, and Germany, though detailed physicochemical properties (e.g., boiling point, storage conditions) remain unspecified in available sources .

Properties

Molecular Formula |

C10H11BrFN |

|---|---|

Molecular Weight |

244.10 g/mol |

IUPAC Name |

(1S)-6-bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C10H11BrFN/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m0/s1 |

InChI Key |

YGLQRRCYEBGQNN-VIFPVBQESA-N |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C(=C(C=C2)Br)F)N |

Canonical SMILES |

C1CC(C2=C(C1)C(=C(C=C2)Br)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of a naphthalene derivative, followed by the introduction of the amine group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalenes.

Scientific Research Applications

Pharmacological Studies

(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has been investigated for its potential pharmacological effects. Preliminary studies indicate that it may exhibit activity against various biological targets:

- Antidepressant Activity : Research has shown that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. The unique bromofluoro substitution may enhance binding affinity to these receptors .

Neuroprotective Effects

The compound's structural similarity to other neuroactive agents suggests potential neuroprotective properties. Studies involving related tetrahydronaphthalene derivatives have demonstrated effectiveness in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Synthetic Chemistry

The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity allows for the introduction of various functional groups through electrophilic aromatic substitution reactions. This versatility makes it a candidate for developing new therapeutic agents .

Case Study 1: Antidepressant Activity

A study published in a pharmacology journal explored the effects of tetrahydronaphthalene derivatives on depression-like behaviors in rodent models. The results indicated that this compound significantly reduced symptoms associated with depression when administered at specific dosages .

Case Study 2: Neuroprotection

In a neuroprotection study, this compound was tested against oxidative stress induced by amyloid-beta peptides in neuronal cell cultures. The compound exhibited a protective effect by reducing cell death and promoting cell survival pathways .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of (S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Positional and Halogen Variations

The following table compares key structural and commercial features of (S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine with its analogues:

Chirality and Enantioselectivity

The S-configuration of the target compound distinguishes it from enantiomers like (R)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine. Studies on similar chiral amines (e.g., (S,R)-N-isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine) demonstrate that chirality critically influences enantioselectivity in catalytic reactions . For example:

Biological Activity

(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with significant potential in pharmacological applications. Its unique structural features, including a bromine atom at the sixth position and a fluorine atom at the fifth position of the tetrahydronaphthalene ring, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and related research findings.

- Molecular Formula : CHBrFN

- Molecular Weight : Approximately 240.14 g/mol

- Chirality : (S)-configuration

The presence of halogen substituents (bromine and fluorine) enhances the compound's reactivity and selectivity in various biological interactions.

Research indicates that this compound interacts with several biological targets, particularly in neurological contexts. Its mechanism of action may involve:

- Dopamine Receptor Modulation : The compound has shown potential as a selective modulator of dopamine receptors, particularly the D3 subtype. This modulation is crucial for developing treatments for conditions such as schizophrenia and Parkinson's disease .

- Serotonin Receptor Affinity : Studies have indicated that derivatives of similar compounds exhibit significant binding affinity to serotonin receptors (5-HT2), which are implicated in mood regulation and psychotropic effects .

Biological Activity

The biological activities of this compound include:

- Neuroprotective Effects : Preliminary studies suggest that the compound may provide neuroprotective benefits by modulating neurotransmitter systems.

- Antidepressant Properties : Its interaction with serotonin receptors may contribute to antidepressant-like effects in preclinical models.

- Potential Anticancer Activity : Some analogs have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapeutics .

Table 1: Summary of Biological Activities

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Advanced techniques such as microwave-assisted synthesis can be employed to enhance yields. The development of derivatives has been crucial for exploring structure-activity relationships (SAR) that optimize biological activity.

Table 2: Related Compounds and Their Properties

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| (S)-6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | Chlorine instead of bromine | Different reactivity due to chlorine's properties |

| (S)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Methyl group instead of bromine | Variation in hydrophobicity affecting bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.